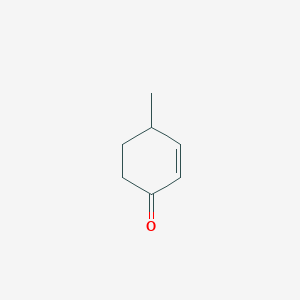
4-Methylcyclohex-2-en-1-one
概要
説明
4-Methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is characterized by a cyclohexene ring with a methyl group and a ketone functional group at the second and first positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylcyclohex-2-en-1-one can be synthesized through several methods. One common method involves the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one . Another approach is the dehydration of 4-methylcyclohexanol using an acid catalyst such as phosphoric acid . Additionally, it can be prepared from (2R,5R)-(+)-trans-dihydrocarvone through a series of reactions involving ozone, copper(II) acetate monohydrate, and ferrous sulfate heptahydrate .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as halogens and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4-Methylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . The compound’s ketone group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: Similar structure but lacks the methyl group.
4-Methylcyclohexanone: Similar structure but lacks the double bond in the ring.
Cyclohexanone: Similar structure but lacks both the methyl group and the double bond.
Uniqueness
4-Methylcyclohex-2-en-1-one is unique due to the presence of both a methyl group and a double bond in the cyclohexene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar compounds .
特性
IUPAC Name |
4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNPTXBQXBXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for 4-Methylcyclohex-2-en-1-one?
A1: Several synthetic routes have been explored for this compound. One approach utilizes 4-methylanisole as a starting material. [, ] This method involves a multi-step synthesis including epoxidation, isomerization, Grignard reaction, and dehydration steps. [, ] Another method uses a regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one to generate the desired product. []
Q2: Has the Diels-Alder reactivity of compounds structurally similar to this compound been investigated?
A2: Yes, research has investigated the Diels-Alder reactivity of related compounds. For instance, while 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene did not undergo Diels-Alder reactions even under high pressure and Lewis acid catalysis, the isomer 1-ethenyl-3,3-ethylenedioxy-6-methylcyclohex-1-ene successfully reacted with 4-phenyl-1,2,4-triazoline-3,5-dione to form the expected Diels-Alder adduct. []
Q3: Can this compound be used as a building block in organic synthesis?
A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, its reactivity with 2-methylcyclopentane-1,3-dione under different conditions led to the formation of various complex cyclic compounds. [] Additionally, attempts to utilize its reactivity in conjugate Michael addition reactions with compounds like methyl 1β-t-butoxy-7aβ-methyl-5-oxo-1,2,3,3aα,4β,6,7,7a-octahydro-indene-4-carboxylate highlight its potential in building complex molecular structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)
![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)

![[1-(4-Biphenylyl)ethyl]amine hydrochloride](/img/structure/B3144340.png)


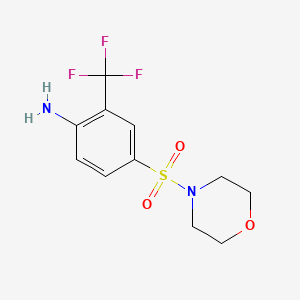

![2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B3144365.png)
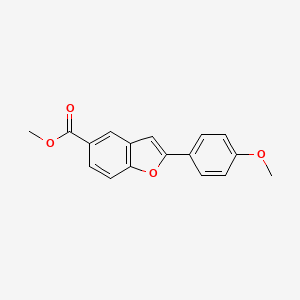
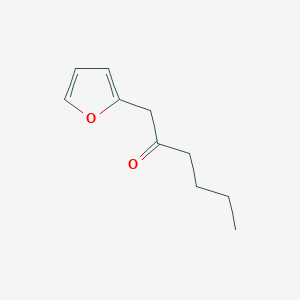
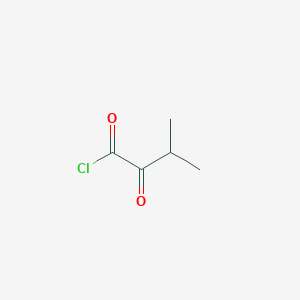
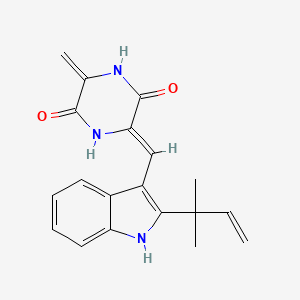
methanone](/img/structure/B3144407.png)
